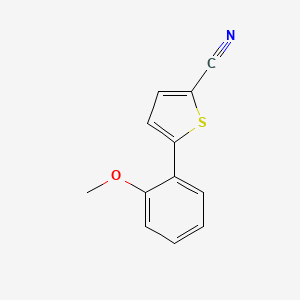

2-(5-Cyanothien-2-yl)anisole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C12H9NOS/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-7H,1H3 |

InChI Key |

UATANDKXBZATST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(S2)C#N |

Origin of Product |

United States |

Theoretical Frameworks for Heteroaromatic Systems in Contemporary Organic Chemistry

Heteroaromatic systems, such as the thiophene (B33073) core in 2-(5-Cyanothien-2-yl)anisole, are foundational to a vast array of chemical disciplines. ic.ac.uk Their behavior is governed by principles of aromaticity, where the inclusion of a heteroatom—in this case, sulfur—imparts distinct electronic characteristics compared to their carbocyclic analog, benzene (B151609). ic.ac.uk The aromaticity of thiophene, with a resonance energy of 130 kJ/mol, is substantial, leading to a stable, planar structure susceptible to electrophilic substitution reactions. ic.ac.uk

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable for dissecting the electronic structure and predicting the reactivity of such molecules. mdpi.comacs.org These theoretical models allow for the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps. rsc.org For substituted thiophenes, DFT studies can elucidate how functional groups alter the electronic landscape. acs.orgnih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, provides insight into the molecule's electronic transitions and charge transfer properties, which are crucial for applications in organic electronics. mdpi.comworldscientific.com The regioselectivity of chemical reactions on the thiophene ring can also be predicted with high accuracy by combining analyses of calculated NMR chemical shifts and HOMO orbital distributions. acs.org

Significance of Cyano and Methoxy Substituted Arenes and Heteroarenes in Modern Synthetic Strategies

The functional groups attached to the biaryl core of 2-(5-Cyanothien-2-yl)anisole—the cyano (-CN) and methoxy (B1213986) (-OCH₃) groups—play pivotal roles in modulating its properties and synthetic utility.

The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. acs.orgrsc.org When attached to an aromatic ring like thiophene (B33073), it significantly lowers the energy of the π-orbitals and deactivates the ring towards electrophilic attack. nih.gov However, its linear geometry and ability to form intermolecular interactions, such as CN···H bonds, make it a valuable functional group for controlling the solid-state packing of molecules, a critical factor in the performance of organic semiconductors. acs.org Furthermore, the nitrile functionality is a versatile synthetic handle, readily convertible into amines, carboxylic acids, amides, and various nitrogen-containing heterocycles. researchgate.netmdpi.com

Conversely, the methoxy group on the anisole (B1667542) ring is a powerful electron-donating group. wikipedia.org Through a resonance (mesomeric) effect, the oxygen atom's lone pairs increase the electron density of the phenyl ring, particularly at the ortho and para positions. wikipedia.org This activation makes the anisole ring more nucleophilic and highly susceptible to electrophilic aromatic substitution at the positions ortho and para to the methoxy group. wikipedia.org

The combination of a potent electron-withdrawing group (cyano) and a strong electron-donating group (methoxy) within the same molecule creates a "push-pull" system. This electronic arrangement can lead to significant intramolecular charge transfer (ICT), which is a key feature for materials with nonlinear optical (NLO) properties and for tuning the absorption and emission spectra of fluorescent compounds. rsc.orgnih.gov

A known synthetic route to this compound involves a Palladium-catalyzed Suzuki coupling reaction. In a documented procedure, 2-bromo-5-cyanothiophene is reacted with 2-methoxybenzene boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to yield the target compound. google.com

Overview of Research Trajectories for Complex Organosulfur and Cyano Containing Molecules

The structural features of 2-(5-Cyanothien-2-yl)anisole place it at the intersection of several key research areas in modern chemistry. Organosulfur compounds are ubiquitous in medicinal chemistry, materials science, and natural products. nih.gov The thiophene (B33073) ring, in particular, is a privileged scaffold, appearing in numerous pharmaceuticals and organic electronic materials. acs.orgresearchgate.net

Molecules containing both sulfur and cyano groups are of particular interest. chemrevlett.comresearchgate.net The introduction of cyano groups into sulfur-containing polymers and small molecules is a strategy to enhance their electronic properties, such as electron affinity and conductivity, making them suitable for n-channel conduction in transistors. acs.orgresearchgate.net Research has shown that cyano-substituted oligothiophenes are promising materials for organic electronics, including diodes and solar cells. mdpi.com The cyano groups can also facilitate the synthesis of more complex fused heterocyclic systems like thienopyrimidines, which are investigated for their biological activities. nih.gov

The broader field of complex organosulfur molecules is also trending towards sustainable synthesis and novel applications. This includes the development of new methods for creating carbon-sulfur bonds and the use of organosulfur compounds as precursors in a variety of chemical transformations. nih.gov The study of these molecules extends to atmospheric science, where organosulfur compounds are known to be significant components of atmospheric aerosols. copernicus.org

In medicinal chemistry, the cyanothiophene scaffold is utilized for developing compounds with potential antibacterial and enzyme-inhibitory activities. mdpi.com The challenge of low aqueous solubility for such hydrophobic compounds has spurred research into formulation strategies, such as oil-in-water emulsions, to improve their bioavailability. mdpi.com

Table of Physicochemical Properties of Related Compounds

Since specific experimental data for this compound is limited in publicly accessible literature, the table below presents data for the parent and related compounds to provide context.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Anisole (B1667542) | C₇H₈O | 108.14 | -37 | 154 |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 |

| 2-Cyanothiophene | C₅H₃NS | 109.15 | - | 193-195 |

Data sourced from publicly available chemical databases. wikipedia.org

Table of Spectroscopic Data for an Analogous Compound

Spectroscopic data is crucial for structure elucidation. Below are representative ¹H NMR data for a structurally related compound, 3-Methyl-6-(thiophen-2-yl)thieno[3,2-b]thiophene, to illustrate typical chemical shifts. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-aromatic | 7.47 | s |

| H-aromatic | 7.39–7.38 | m |

| H-aromatic | 7.29–7.28 | m |

| H-aromatic | 7.13–7.10 | m |

| H-aromatic | 7.06 | s |

| -CH₃ | 2.40 | s |

(s = singlet, m = multiplet). Data recorded in CDCl₃. mdpi.com

Sophisticated Synthetic Pathways and Methodological Advancements for this compound

The synthesis of heteroaromatic compounds, particularly those incorporating multiple functional groups, is a cornerstone of modern medicinal and materials chemistry. The compound this compound, featuring a cyanothiophene core linked to a methoxy-substituted phenyl ring, represents a scaffold of significant interest. This article delineates the primary and alternative synthetic strategies for its construction, focusing on catalytic methods, reaction mechanisms, and the synthesis of crucial precursors.

Advanced Derivatization and Analogue Synthesis Based on 2 5 Cyanothien 2 Yl Anisole

Rational Design Principles for Modified 2-(5-Cyanothien-2-yl)anisole Structures

The rational design of novel analogues of this compound is guided by established principles of medicinal chemistry and materials science. The goal is to systematically modify the core structure to enhance desired properties while minimizing off-target effects. Key strategies include bioisosteric replacements, where functional groups are swapped with others that have similar physical or chemical properties, and structure-based design, which utilizes computational modeling to predict the interactions of a molecule with a biological target.

For instance, the cyano group on the thiophene (B33073) ring is a key feature that can be targeted for modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, each of which would impart significantly different chemical properties to the molecule. The anisole (B1667542) ring also presents opportunities for modification, such as demethylation to the corresponding phenol, which can then serve as a handle for further functionalization.

Computational tools play a crucial role in the rational design process. Molecular docking simulations can be used to predict how different analogues of this compound might bind to a specific protein target. Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Synthetic Strategies for Regioselective Functionalization of this compound

The regioselective functionalization of the this compound core is crucial for the synthesis of specific, well-defined derivatives. Both the thiophene and the anisole rings offer sites for electrophilic and nucleophilic substitution reactions.

The thiophene ring is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. The positions on the thiophene ring can be selectively functionalized. For instance, electrophilic substitution reactions on 2-substituted thiophenes typically occur at the 5-position. Given that the starting molecule is this compound, the 3- and 4-positions of the thiophene ring are the most likely sites for further electrophilic substitution. Directed metalation, using organolithium reagents followed by quenching with an electrophile, can provide access to otherwise difficult-to-obtain isomers.

The anisole ring is activated towards electrophilic aromatic substitution by the methoxy (B1213986) group, which is an ortho-, para-director. Therefore, electrophilic substitution on the anisole ring would be expected to occur at the positions ortho and para to the methoxy group. However, the position of the thienyl substituent will also influence the regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for introducing a wide variety of substituents onto both the thiophene and anisole rings in a highly regioselective manner. rsc.org

Recent advances in C-H activation and functionalization offer a more direct and atom-economical approach to the regioselective derivatization of such biaryl systems. nih.govnih.gov For example, transition metal-catalyzed C-H functionalization can be used to introduce new substituents at specific positions on either the thiophene or the anisole ring, often with high regioselectivity controlled by directing groups. nih.govnih.gov

Exploration of Heteroaromatic Ring Modifications and Substituent Variations

Systematic modifications of the heteroaromatic ring and the substituents on the this compound scaffold are essential for exploring the chemical space and identifying analogues with improved properties.

Heteroaromatic Ring Modifications:

Substituent Variations:

A wide range of substituents can be introduced onto both the thiophene and anisole rings to probe their effect on the molecule's properties. The following table summarizes some of the possible modifications and their potential impact:

| Position of Substitution | Original Group | Potential New Groups | Rationale for Modification |

| Thiophene (5-position) | -CN (Cyano) | -COOH, -CONH2, -CH2NH2 | Introduce acidic, basic, or hydrogen bonding capabilities. |

| Thiophene (3- or 4-position) | -H | Halogens, Alkyl, Aryl | Modulate lipophilicity and steric profile. |

| Anisole (ortho/para to -OCH3) | -H | -NO2, -NH2, -OH, Alkyl | Alter electronic properties and introduce new functional groups for further derivatization. |

| Anisole (methoxy group) | -OCH3 | -OH, -OAlkyl, -OAr | Modulate solubility and potential for hydrogen bonding. |

The synthesis of these analogues would rely on the regioselective functionalization strategies discussed in the previous section. For example, the introduction of a nitro group onto the anisole ring could be achieved through electrophilic nitration, and this nitro group could then be reduced to an amine, which could be further functionalized.

Structure-Reactivity Relationship Studies in this compound Derivatives

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of the this compound derivatives influences their chemical reactivity and, by extension, their biological activity or material properties. These studies involve synthesizing a series of analogues with systematic structural variations and then evaluating their reactivity in specific chemical reactions or biological assays.

For instance, the electronic nature of the substituents on both the thiophene and anisole rings can significantly impact the reactivity of the molecule. The Hammett equation can be used to quantify the effect of substituents on the reaction rates and equilibrium constants of reactions involving the derivatives. By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear free-energy relationship can be established, providing insights into the reaction mechanism.

The following table outlines a hypothetical study to investigate the effect of substituents on the hydrolysis rate of the cyano group in a series of this compound derivatives:

| Derivative | Substituent on Anisole Ring | Hammett Constant (σ) | Relative Rate of Hydrolysis (k/k₀) |

| 1 | H | 0 | 1 |

| 2 | p-NO2 | 0.78 | (Predicted to be > 1) |

| 3 | p-OCH3 | -0.27 | (Predicted to be < 1) |

| 4 | m-Cl | 0.37 | (Predicted to be > 1) |

In this hypothetical study, electron-withdrawing groups (e.g., -NO2, -Cl) on the anisole ring would be expected to increase the rate of hydrolysis of the cyano group by stabilizing the negative charge that develops in the transition state. Conversely, electron-donating groups (e.g., -OCH3) would be expected to decrease the rate of hydrolysis. By systematically varying the substituents and measuring the reaction rates, a quantitative understanding of the structure-reactivity relationship can be developed.

These SRR studies are not only crucial for optimizing the desired reactivity but also for understanding the potential metabolic fate of these compounds in a biological system, as metabolic enzymes are sensitive to the electronic and steric properties of their substrates.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for 2 5 Cyanothien 2 Yl Anisole

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(5-Cyanothien-2-yl)anisole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the anisole (B1667542) and cyanothiophene rings.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene (B33073) and benzene (B151609) rings. The protons on the thiophene ring, being part of an electron-deficient aromatic system further deshielded by the cyano group, are anticipated to resonate at a lower field compared to those on the anisole ring. The protons of the anisole moiety will exhibit characteristic ortho, meta, and para couplings. The methoxy (B1213986) group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

In the ¹³C NMR spectrum, the quaternary carbons, including the carbon of the cyano group and the carbons at the junction of the two rings, can be identified by their lack of signal in a DEPT-135 experiment. The carbon of the nitrile group is expected to appear in the 115-120 ppm region. The methoxy carbon will have a characteristic resonance around 55-60 ppm. The remaining aromatic carbons can be assigned based on their chemical shifts and through correlation experiments such as HSQC and HMBC, which map the connectivity between protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiophene-H3 | 7.2 - 7.4 | d | ~4.0 |

| Thiophene-H4 | 7.6 - 7.8 | d | ~4.0 |

| Anisole-H3' | 7.3 - 7.5 | t | ~7.5 |

| Anisole-H4' | 6.9 - 7.1 | t | ~7.5 |

| Anisole-H5' | 7.0 - 7.2 | d | ~8.0 |

| Anisole-H6' | 7.8 - 8.0 | d | ~8.0 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-C2 | 140 - 145 |

| Thiophene-C3 | 125 - 130 |

| Thiophene-C4 | 135 - 140 |

| Thiophene-C5 | 110 - 115 |

| -CN | 115 - 120 |

| Anisole-C1' | 120 - 125 |

| Anisole-C2' | 155 - 160 |

| Anisole-C3' | 110 - 115 |

| Anisole-C4' | 120 - 125 |

| Anisole-C5' | 130 - 135 |

| Anisole-C6' | 130 - 135 |

| -OCH₃ | 55 - 60 |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound and for studying its fragmentation pathways. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide highly accurate mass measurements, typically with sub-ppm error. This allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the thiophene and anisole rings, as well as the loss of small neutral molecules such as HCN from the cyanothiophene moiety or a methyl radical (•CH₃) from the anisole's methoxy group. The fragmentation of the anisole ring itself may proceed via the loss of formaldehyde (B43269) (CH₂O), a characteristic fragmentation for anisole derivatives. researchgate.netosti.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 228.0583 | Protonated molecular ion |

| [M]⁺• | 227.0505 | Molecular ion radical |

| [M-CH₃]⁺ | 212.0270 | Loss of a methyl radical |

| [M-HCN]⁺• | 200.0437 | Loss of hydrogen cyanide |

| [C₇H₇O]⁺ | 107.0497 | Anisole fragment |

| [C₅H₂NS]⁺ | 108.9902 | Cyanothiophene fragment |

X-ray Crystallography for Crystalline State Structural Determination

For a definitive determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. wikipedia.orgnih.govlibretexts.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's three-dimensional arrangement. For this compound, X-ray crystallography would reveal the planarity of the thiophene ring and the relative orientation of the anisole ring.

Of particular interest is the dihedral angle between the thiophene and anisole rings, which is influenced by steric hindrance from the ortho-methoxy group. This angle will dictate the extent of π-conjugation between the two aromatic systems. Furthermore, the crystal packing can be analyzed to identify any significant intermolecular interactions, such as π-π stacking or interactions involving the cyano and methoxy groups, which govern the supramolecular architecture.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| Dihedral Angle (Thiophene-Anisole) | 30 - 50° |

| C≡N Bond Length | ~1.15 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. iosrjournals.orgmdpi.com For this compound, these techniques are complementary and allow for the identification of characteristic vibrational modes.

The most prominent feature in the IR and Raman spectra is expected to be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. cornell.eduresearchgate.net The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the anisole moiety are expected in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will provide further structural confirmation.

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium / Medium |

| C≡N Stretch | 2240 - 2220 | Strong / Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong / Strong |

| Asymmetric C-O-C Stretch | 1260 - 1230 | Strong / Medium |

| Symmetric C-O-C Stretch | 1050 - 1020 | Medium / Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong / Medium |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. nih.govbiocompare.com The extended π-conjugated system, encompassing both the thiophene and benzene rings, is expected to give rise to strong absorption in the UV region.

The UV-Vis absorption spectrum will likely exhibit multiple bands corresponding to π-π* transitions. The position of the longest wavelength absorption maximum (λmax) is sensitive to the degree of conjugation between the two aromatic rings. The ortho-methoxy group may cause some steric hindrance, leading to a slight blue shift compared to a more planar analogue.

If the compound is fluorescent, its emission spectrum will be red-shifted with respect to its absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime can also be determined to provide a complete picture of its photophysical behavior. These properties are highly dependent on the molecular structure and the solvent environment.

Table 6: Predicted Photophysical Properties for this compound in Dichloromethane

| Parameter | Predicted Value |

|---|---|

| Absorption Maximum (λabs) | 300 - 340 nm |

| Molar Absorptivity (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 350 - 450 nm |

| Stokes Shift | 50 - 110 nm |

Computational Chemistry and Theoretical Modelling of 2 5 Cyanothien 2 Yl Anisole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.govtaylorandfrancis.comarxiv.org DFT calculations for thienyl-aryl systems, such as 2-(5-cyanothien-2-yl)anisole, typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotation around the single bond connecting the cyanothiophene and anisole (B1667542) rings. The dihedral angle between the two rings is a critical parameter that influences the molecule's electronic properties.

Studies on similar bithiophene and thienyl-phenyl systems have shown that the lowest energy conformation is often a non-planar arrangement, resulting from a balance between steric hindrance and the desire for extended π-conjugation. whiterose.ac.uk For this compound, the presence of the methoxy (B1213986) group on the anisole ring and the cyano group on the thiophene (B33073) ring will influence the preferred dihedral angle. A potential energy surface scan, where the energy is calculated for a range of dihedral angles, is typically performed to identify the global minimum energy structure as well as any other low-energy conformers.

Table 1: Representative DFT-Calculated Geometric Parameters for a Closely Related Cyanothienyl-Aryl System. (Note: This data is illustrative for a model system and not specific to this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C(thienyl)-C(aryl) | 1.47 Å |

| Bond Length | C≡N | 1.16 Å |

| Dihedral Angle | S-C-C-C (inter-ring) | 35° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. taylorandfrancis.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. taylorandfrancis.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.compku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich anisole and thiophene rings, while the LUMO is likely to have significant contributions from the electron-withdrawing cyanothiophene moiety. The cyano group is known to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net The methoxy group on the anisole ring, being an electron-donating group, would raise the energy of the HOMO.

The distribution and energies of these frontier orbitals can be used to predict the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map is another useful tool derived from DFT calculations that visualizes the charge distribution and helps identify regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative Frontier Molecular Orbital Energies for a Cyanothiophene Derivative. (Note: This data is illustrative and not specific to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its minimum energy, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For novel molecules like this compound, force field parameters may need to be developed or validated using quantum mechanical calculations.

MD simulations can be used to:

Sample a wide range of conformations and determine the relative populations of different conformers at a given temperature.

Study the dynamics of the rotation around the thienyl-aryl bond.

Investigate how the molecule interacts with its environment, providing insights into its solubility and binding properties.

Simulate the aggregation behavior of the molecule in solution or in the solid state.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. chemrxiv.org For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states.

A key aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the mechanism of the reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate transition states. Once the TS is found, an intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the TS connects the reactants and products.

For example, in a hypothetical nucleophilic aromatic substitution reaction on the cyanothiophene ring, DFT calculations could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group.

These theoretical calculations can provide valuable insights that complement experimental studies, helping to rationalize observed reactivity and to predict the outcome of new reactions.

Based on a comprehensive search of available scientific literature, there are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies published for the compound this compound.

Therefore, it is not possible to provide an article with detailed research findings or data tables on this specific topic as the necessary scientific data does not exist in the public domain. QSRR studies are highly specific to the molecules being investigated, and data from related compounds cannot be used to accurately describe the properties of this compound.

Exploration of 2 5 Cyanothien 2 Yl Anisole in Advanced Materials and Catalytic Research

Role of 2-(5-Cyanothien-2-yl)anisole as a Building Block in Organic Electronic Materials

The inherent properties of the this compound scaffold, such as its extended π-conjugation, potential for donor-acceptor interactions, and sites for further functionalization, make it a promising candidate for the construction of novel organic electronic materials. The electron-withdrawing nature of the cyano group on the thiophene (B33073) ring, coupled with the electron-donating methoxy (B1213986) group on the anisole (B1667542) ring, creates an intramolecular charge-transfer character that is highly desirable for various optoelectronic applications.

Design of Conjugated Polymers and Oligomers Incorporating the Thiophene-Anisole Moiety

The synthesis of conjugated polymers and oligomers is a cornerstone of organic electronics. The bifunctional nature of this compound allows it to be incorporated into polymeric backbones through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. The thiophene and anisole rings provide multiple reactive sites (C-H and C-halogen bonds) for polymerization.

The design of such polymers often focuses on tuning the electronic properties by alternating electron-rich and electron-deficient units. In this context, the this compound unit can act as a well-defined building block. For instance, polymerization with electron-rich comonomers could lead to low bandgap materials suitable for organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. Conversely, its incorporation into polymers with wide bandgap comonomers could be beneficial for applications in organic light-emitting diodes (OLEDs) as host or emissive materials.

Table 1: Hypothetical Conjugated Polymers Incorporating this compound and Their Potential Properties

| Polymer Structure | Potential Comonomer | Expected Electronic Properties | Potential Application |

|---|---|---|---|

| Alternating | Benzodithiophene | Low bandgap, broad absorption | Organic Photovoltaics |

| Random | Fluorene | Wide bandgap, blue emission | Organic Light-Emitting Diodes |

The anisole group's methoxy substituent not only influences the electronic properties but can also enhance the solubility of the resulting polymers, which is a crucial factor for solution-based processing and device fabrication. The steric hindrance provided by the anisole unit can also impact the planarity of the polymer backbone, thereby influencing the solid-state packing and charge transport properties.

Photophysical Properties of this compound-Based Materials

The photophysical properties of materials derived from this compound are expected to be rich and tunable. The intramolecular charge-transfer character is likely to result in materials with strong absorption in the visible spectrum and significant solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.

The fluorescence properties of these materials would be of particular interest. The quantum yield of fluorescence, which is a measure of the efficiency of light emission, would be highly dependent on the molecular structure and the surrounding environment. In principle, by carefully designing the polymer or oligomer structure, it is possible to tune the emission color from blue to red.

Table 2: Expected Photophysical Properties of a Hypothetical Polymer Based on this compound

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| Absorption Maximum (λmax) | 400-550 nm | Absorption in the visible range is crucial for light-harvesting applications. |

| Emission Maximum (λem) | 500-650 nm | Tunable emission color is important for display and lighting technologies. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | High quantum yield is desirable for efficient light emission in OLEDs. |

Studies on analogous donor-acceptor chromophores have shown that the photophysical properties are strongly influenced by the torsional angle between the donor and acceptor units. The linkage between the thiophene and anisole rings in this compound will therefore play a critical role in determining the ultimate optical and electronic characteristics of the derived materials.

Investigation of this compound as a Ligand in Catalytic Systems

The presence of multiple heteroatoms (sulfur in the thiophene ring and nitrogen in the cyano group) and the aromatic rings make this compound a potentially versatile ligand for the coordination of various transition metals. The electronic properties of the ligand can be tuned by modifying the substituents on either the thiophene or the anisole ring, which in turn can influence the catalytic activity of the resulting metal complexes.

Design of Metal Complexes Incorporating this compound and its Derivatives

Metal complexes can be designed by coordinating a metal center to the sulfur atom of the thiophene ring and/or the nitrogen atom of the cyano group. The anisole moiety can also participate in coordination through its oxygen atom or through π-coordination of the aromatic ring. The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal and the coordination mode of the ligand.

The synthesis of these complexes would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the this compound ligand in an appropriate solvent. The electronic environment of the metal center can be systematically varied by introducing different substituents on the ligand scaffold, allowing for the fine-tuning of the catalytic properties.

Application in Organic Transformations (e.g., C-H Functionalization, Cross-Couplings)

Metal complexes bearing this compound as a ligand hold promise for a variety of catalytic organic transformations. The unique electronic and steric features of the ligand could lead to enhanced reactivity and selectivity in reactions such as C-H functionalization and cross-coupling reactions.

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and environmentally benign synthetic strategy. Metal complexes are often employed to catalyze these reactions. A complex of palladium or rhodium with this compound could potentially catalyze the direct arylation of heterocycles or the ortho-alkylation of phenols, for instance. The ligand's structure could influence the regioselectivity of the C-H activation step.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in organic synthesis. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. A this compound-based ligand could offer a unique electronic and steric environment to the metal, potentially leading to improved catalytic activity, stability, and selectivity in these transformations. For example, the sulfur atom could act as a hemilabile ligand, transiently dissociating to create a vacant coordination site for the substrates.

Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The molecular structure of this compound, with its aromatic rings, polar cyano group, and potential for hydrogen bonding (through the methoxy group), makes it an excellent candidate for the formation of well-defined supramolecular assemblies.

These assemblies can be driven by a variety of non-covalent interactions, including:

π-π stacking: The aromatic thiophene and anisole rings can stack on top of each other, leading to the formation of one-dimensional columns or two-dimensional sheets.

Dipole-dipole interactions: The polar cyano group can induce strong dipole-dipole interactions, which can play a significant role in directing the self-assembly process.

Hydrogen bonding: While the methoxy group is not a strong hydrogen bond donor, it can act as a hydrogen bond acceptor, interacting with suitable donor molecules.

The formation of such ordered structures at the nanoscale can lead to materials with interesting properties, such as enhanced charge transport or unique optical responses. For example, the formation of highly ordered π-stacked arrays of this compound molecules could facilitate efficient charge transport, which would be beneficial for applications in organic electronics. The specific arrangement of the molecules in the solid state will ultimately determine the macroscopic properties of the material. By controlling the crystallization conditions or by introducing co-assembling molecules, it may be possible to direct the formation of specific supramolecular architectures with desired functionalities.

Future Research Directions and Emerging Paradigms for 2 5 Cyanothien 2 Yl Anisole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. Future research on 2-(5-Cyanothien-2-yl)anisole will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key research objectives in this area will include:

Atom-Economical Reactions: Moving beyond traditional cross-coupling methods that may generate stoichiometric metal waste, future syntheses could employ C-H activation strategies. Direct C-H arylation of a suitable cyanothiophene precursor with anisole (B1667542) would eliminate the need for pre-functionalization (e.g., halogenation or boronation), significantly improving atom economy. organic-chemistry.org

Use of Greener Solvents: The development of synthetic protocols in environmentally friendly solvents is a critical goal. Research could explore the use of bio-derived solvents, supercritical fluids, or even water as the reaction medium for the synthesis of this compound and its derivatives. mdpi.com Anisole itself is considered a greener alternative to many conventional solvents, and its use as both a reagent and a solvent could be investigated. mdpi.com

Energy-Efficient Catalysis: Photocatalysis and electrocatalysis offer pathways to conduct reactions under milder conditions, often at room temperature, thereby reducing energy consumption. springerprofessional.de Future work could focus on developing light- or electricity-driven methods for the key bond-forming steps in the synthesis of the target molecule.

One-Pot and Tandem Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel (one-pot reactions) minimizes waste from intermediate workups and purifications. A potential approach for this compound could involve a tandem reaction where the thiophene (B33073) ring is formed and functionalized in a single, streamlined process. rsc.orgresearchgate.net

A comparative overview of potential synthetic paradigms is presented in Table 1.

Table 1: Comparison of Synthetic Paradigms for this compound

| Feature | Traditional Approach (e.g., Suzuki Coupling) | Future Green Approach (e.g., Direct C-H Arylation) |

|---|---|---|

| Pre-functionalization | Required (e.g., borylation of anisole, halogenation of cyanothiophene) | Minimized or eliminated |

| Solvents | Often relies on DMF, Toluene, Dioxane | Aims for bio-solvents, water, or anisole itself mdpi.com |

| Byproducts | Stoichiometric metallic salts, boronic acid waste | Ideally, only water or H₂ |

| Energy Input | Often requires high temperatures (thermal heating) | Potential for ambient temperature via photocatalysis springerprofessional.de |

| Atom Economy | Moderate | High organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and structural features of this compound—a π-electron-rich thiophene ring, an electron-withdrawing nitrile group, and an anisole moiety—provide fertile ground for exploring novel chemical reactions. Future research will aim to uncover unprecedented transformations that leverage the interplay of these functional groups.

Promising areas of exploration include:

Nitrile Group Transformations: While the cyano group is often used as a synthetic handle for conversion to amines, carboxylic acids, or amides, future work could explore less common transformations. This includes cycloaddition reactions to form new heterocyclic systems or its use as a directing group for late-stage C-H functionalization at adjacent positions.

Thiophene Ring Functionalization: Research could target the selective functionalization of the C-3 and C-4 positions of the thiophene ring. The development of new catalytic systems could enable regioselective halogenation, borylation, or direct C-H functionalization, providing access to novel derivatives that would be difficult to synthesize otherwise.

Photocatalytic and Radical Chemistry: The application of photoredox catalysis could unlock novel reactivity. For example, single-electron transfer (SET) processes could initiate radical-based transformations, enabling the addition of complex fragments to the thiophene or anisole rings under exceptionally mild conditions.

Cascade Reactions: The strategic placement of functional groups in this compound could be exploited to design elegant cascade reactions. A single synthetic operation could trigger a sequence of intramolecular transformations, rapidly building molecular complexity and leading to the synthesis of unprecedented polycyclic aromatic structures. rsc.org

Table 2: Potential Novel Transformations for this compound

| Functional Group | Potential Transformation | Emerging Paradigm |

|---|---|---|

| Cyano Group | [2+2+2] Cycloaddition with alkynes | Transition-Metal Catalysis |

| Thiophene C-H Bonds | Late-stage C-H amination or etherification | Photocatalysis / Electrocatalysis |

| Anisole C-H Bonds | Ortho-C-H functionalization directed by the thiophene sulfur | Directed C-H Activation |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm for molecular discovery and synthesis. jetir.org For a molecule like this compound, AI and machine learning (ML) can accelerate research and development cycles significantly.

Future applications include:

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. illinois.edu These tools can be trained on vast reaction databases to identify pathways that prioritize green chemistry principles or utilize unconventional starting materials.

Reaction Outcome and Optimization Prediction: ML models can predict the success and yield of a given reaction under specific conditions (catalyst, solvent, temperature). This predictive capability can drastically reduce the number of experiments needed to optimize the synthesis of this compound. rsc.org

De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with specific, desired properties (e.g., for applications in organic electronics or as pharmaceutical scaffolds). mdpi.com These models can explore a vast chemical space to identify molecules with optimized characteristics before they are ever synthesized. insilico.com

Discovery of Novel Reactivity: By analyzing large datasets of known reactions, ML algorithms may identify subtle patterns and correlations that are not apparent to human chemists. This could lead to the discovery of entirely new types of reactions applicable to the cyanothiophene scaffold. nih.gov

Table 3: Role of AI/ML in the this compound Research Lifecycle

| Research Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Design | Generative modeling for new derivatives | Rapid identification of high-potential target molecules mdpi.com |

| Synthesis Planning | AI-driven retrosynthesis | Discovery of more efficient and sustainable synthetic routes illinois.edu |

| Optimization | ML models for reaction outcome prediction | Minimized experimental effort and resource consumption rsc.org |

| Discovery | Data mining for hidden reactivity patterns | Uncovering unprecedented chemical transformations |

Advancements in High-Throughput Experimentation and Automated Synthesis

Future research on this compound will benefit from:

Rapid Reaction Screening: HTE platforms, which utilize 96-well plates or microfluidic reactors, allow for hundreds of reactions to be run in parallel. nih.gov This is ideal for rapidly screening a wide range of catalysts, ligands, solvents, and bases to find the optimal conditions for synthesizing or functionalizing this compound.

Automated Synthesis of Derivatives: Once an optimized synthetic route is established, automated synthesis platforms can be programmed to produce a library of derivatives. This would enable the rapid exploration of the structure-activity relationship for a given application without tedious manual labor.

Closed-Loop Discovery: The ultimate paradigm involves integrating AI, automated synthesis, and high-throughput analytics into a "closed-loop" or "self-driving" laboratory. In this model, an AI algorithm would design a set of target molecules, an automated platform would synthesize and test them, and the results would be fed back to the AI to inform the next round of design. This autonomous cycle could dramatically accelerate the discovery of new materials or drug candidates based on the this compound scaffold.

Table 4: Hypothetical HTE Screen for a Key C-H Arylation Step

| Well | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 45 |

| A2 | Pd(OAc)₂ | XPhos | K₂CO₃ | 100 | 62 |

| A3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | 100 | 55 |

| B1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 100 | 78 |

| B2 | Pd(OAc)₂ | XPhos | K₃PO₄ | 100 | 71 |

| C1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 80 | 65 |

| C2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 120 | 85 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(5-Cyanothien-2-yl)anisole, and how do reaction parameters influence yield?

- Methodology : Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for aryl-thiophene bond formation. Key parameters include catalyst choice (e.g., Pd-based systems), solvent polarity, and temperature. For example, Pt/Al₂O₃ catalysts in hydrogenation environments can influence primary product selectivity . Reaction time optimization is critical, as shown in anisole condensation studies where conversions plateaued after 15 hours .

- Data : In biphasic systems, anisole demonstrated a partition coefficient >2 for organic-phase product separation, suggesting its utility in purification .

Q. How can researchers analytically confirm the structure and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, thiophene ring vibrations) .

- HPLC-MS : Detect impurities (e.g., brominated byproducts or unreacted precursors) with reference to pharmacopeial standards .

Q. What solvent systems enhance the solubility and stability of this compound during synthesis?

- Methodology : Biphasic solvent systems (e.g., anisole/water) improve separation efficiency. Anisole’s low polarity reduces aqueous-phase product loss, as demonstrated in furanone isolation studies .

- Data : Partition coefficients for anisole-derived systems exceed 2, outperforming alternatives like toluene or dichloromethane .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic behavior of zeolites or metal oxides in modifying this compound?

- Methodology : Transalkylation and demethylation pathways dominate in HY zeolite-catalyzed reactions. Computational modeling (e.g., DFT) can map methyl-group transfer kinetics .

- Data : Pt/Al₂O₃ promotes phenol formation via hydrogenolysis, with selectivity influenced by H₂ pressure and active site geometry .

Q. How can computational tools predict non-covalent interactions of this compound with CO₂ or biomolecules?

- Methodology : Use QSPR (Quantitative Structure-Property Relationship) models or neural networks to simulate weak interactions (e.g., van der Waals forces in anisole-CO₂ clusters) .

- Data : Binding energies for anisole-CO₂ complexes range from 5–10 kJ/mol, validated by rotational spectroscopy .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodology : Introduce electron-withdrawing groups (e.g., -CN) to thiophene rings to modulate electronic properties. Biological assays (e.g., protein binding studies) can link substituent effects to activity .

- Data : Derivatives like 5-chloro-2-(2,4-dimethylphenoxy)aniline show enhanced protein interaction specificity due to steric and electronic tuning .

Q. How do molar ratios and temperature affect condensation reactions involving this compound?

- Methodology : Optimize anisole:paraformaldehyde ratios (1:3 to 1:1) to balance conversion and selectivity. Elevated temperatures (>90°C) favor 4,4′-DMDPM formation in MoO₃/SiO₂-catalyzed systems .

- Data : At a 1:1 molar ratio, anisole conversion reaches 91% with 90% selectivity for 4,4′-DMDPM .

Safety and Handling

Q. What safety protocols are critical when handling cyanothienyl-containing compounds?

- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact. Nitrile gloves are recommended due to compatibility with cyano groups .

- Data : Allyl cyanide analogs require storage at ≤6°C and classification as hazardous materials (UN1992) .

Contradictions and Limitations

- Solvent Efficiency : While anisole excels in biphasic separation , its low boiling point (154°C) limits high-temperature applications. Alternative solvents (e.g., dimethylacetamide) may be preferred for thermally stable products .

- Catalyst Selectivity : Pt/Al₂O₃ favors phenol derivatives , whereas HY zeolites promote methyl transfer . Catalyst selection must align with desired reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.